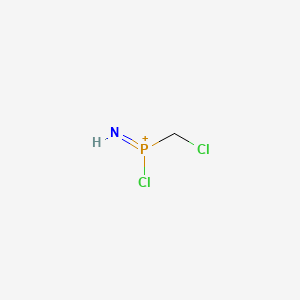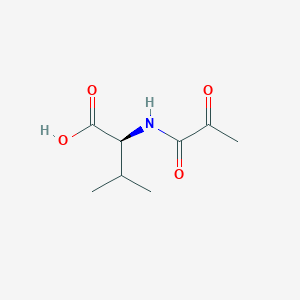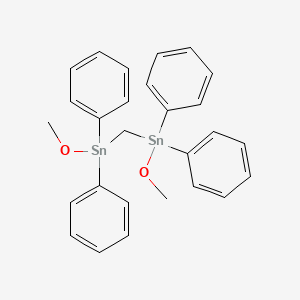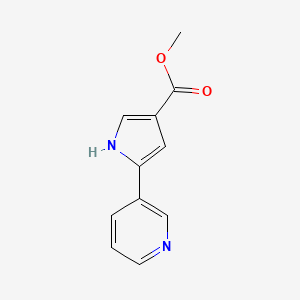
Chloro(chloromethyl)iminophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(chloromethyl)iminophosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a chlorine atom, a chloromethyl group, and an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(chloromethyl)iminophosphanium typically involves the reaction of a chlorophosphine with a chloromethylating agent. One common method is the reaction of chlorophosphine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorophosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(chloromethyl)iminophosphanium undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: The imino group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: The major products are phosphine derivatives with various functional groups.
Oxidation Reactions: The major products are phosphine oxides or phosphonates.
Reduction Reactions: The major products are amines.
Applications De Recherche Scientifique
Chloro(chloromethyl)iminophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: It is studied for its potential use in the modification of biomolecules and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Chloro(chloromethyl)iminophosphanium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various nucleophiles, while the chloromethyl group can undergo substitution reactions. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorophosphines: Compounds with a phosphorus-chlorine bond but lacking the chloromethyl and imino groups.
Phosphine Oxides: Compounds with a phosphorus-oxygen double bond.
Phosphonates: Compounds with a phosphorus-carbon bond and an oxygen atom bonded to the phosphorus.
Uniqueness
Chloro(chloromethyl)iminophosphanium is unique due to the presence of both a chloromethyl group and an imino group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and other fields.
Propriétés
Numéro CAS |
89945-75-5 |
|---|---|
Formule moléculaire |
CH3Cl2NP+ |
Poids moléculaire |
130.92 g/mol |
Nom IUPAC |
chloro-(chloromethyl)-iminophosphanium |
InChI |
InChI=1S/CH3Cl2NP/c2-1-5(3)4/h4H,1H2/q+1 |
Clé InChI |
IHDTVPDPIOJZDJ-UHFFFAOYSA-N |
SMILES canonique |
C([P+](=N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)



![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)
